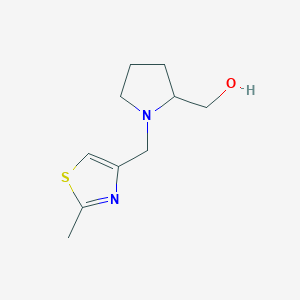

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol

Description

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a 2-methylthiazole moiety.

Properties

IUPAC Name |

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVMWMUENXEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be achieved through several methods:

Reduction of a Corresponding Aldehyde: This method involves the reduction of an aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Coupling Reactions: This method involves the coupling of a thiazole derivative with a pyrrolidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from the reactions of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol include corresponding ketones, carboxylic acids, alcohols, and amines.

Scientific Research Applications

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound may share synthetic strategies with ’s thiazole derivatives, such as Suzuki coupling for introducing aromatic heterocycles . ’s sulfonylation method contrasts with this, relying on sulfonyl chloride reactions .

- However, the 2-methylthiazole substituent provides distinct steric and electronic effects compared to ’s sulfonyl azide or ’s pyridine.

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data

Analysis :

- The dimethylthiazole derivative in exhibits a high melting point (252–255°C), likely due to strong intermolecular interactions from its planar chromenone-thiazole system . The target compound’s melting point is unreported but may differ due to its non-aromatic pyrrolidine core.

- Mass spectrometry data (e.g., HRMS in ) are critical for confirming molecular integrity in analogs .

Biological Activity

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a compound that incorporates a pyrrolidine structure and a thiazole moiety, which are known for their biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- A pyrrolidine ring which contributes to its biological interactions.

- A thiazole ring that is often linked to various pharmacological activities.

Biological Activity Overview

The biological activity of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Thiazole derivative 1 | 0.0039 | Strong against S. aureus |

| Thiazole derivative 2 | 0.025 | Moderate against E. coli |

2. Antitumor Activity

Thiazole-containing compounds have been investigated for their antitumor properties. Studies show that certain thiazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, one study reported IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole derivative A | Jurkat | 1.61 |

| Thiazole derivative B | A-431 | 1.98 |

3. Neuroprotective Effects

Pyrrolidine derivatives have been noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .

The biological activities of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be attributed to several mechanisms:

Antimicrobial Mechanism

The thiazole moiety enhances the interaction with bacterial membranes, leading to increased permeability and cell death.

Antitumor Mechanism

The compound may exert its anticancer effects through:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of specific kinases involved in cancer cell proliferation.

Neuroprotective Mechanism

It may protect neuronal cells by:

- Reducing reactive oxygen species (ROS).

- Enhancing the expression of neurotrophic factors.

Case Studies

Several studies have highlighted the efficacy of thiazole and pyrrolidine derivatives in various therapeutic applications:

- Antimicrobial Study : A study evaluated a series of thiazole derivatives against clinical strains of bacteria, demonstrating potent activity with low MIC values .

- Antitumor Research : In vitro studies on pyrrolidine-thiazole hybrids showed significant cytotoxicity against multiple cancer cell lines, with detailed structure–activity relationship (SAR) analyses confirming the importance of specific substituents on the thiazole ring for enhanced activity .

- Neuroprotection : Experimental models demonstrated that thiazole derivatives could significantly reduce neuronal death induced by oxidative stress, suggesting potential for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol, and what reaction conditions are critical?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine-thiazole hybrid scaffold via alkylation or nucleophilic substitution.

- Step 2 : Functionalization of the pyrrolidine ring with a hydroxymethyl group.

Critical conditions include: - Temperature : 60–80°C for thiazole ring alkylation (exothermic reactions require precise thermal control) .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in thiazole-pyrrolidine coupling .

- Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid side reactions during alkylation .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylthiazole protons at δ 2.5–3.0 ppm; pyrrolidine ring protons at δ 1.8–2.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 227.1152) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Answer :

- Solvent Screening : Test mixtures like DCM/THF (1:1) to balance reactivity and solubility .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps but require inert atmospheres .

- Workup Protocols : Gradient recrystallization (e.g., ethanol/water) removes unreacted thiazole precursors .

- Table 1 : Yield comparison under varying conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | K₂CO₃ | 68 |

| Acetonitrile | 70 | NaHCO₃ | 72 |

| THF | 60 | None | 55 |

Q. How to resolve contradictions in spectral data interpretation, such as overlapping NMR peaks?

- Answer :

- 2D NMR Techniques : Use HSQC to distinguish pyrrolidine C-H couplings from thiazole ring signals .

- Deuterated Solvents : DMSO-d₆ resolves proton exchange broadening in hydroxymethyl groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What experimental frameworks are recommended for evaluating the compound’s biological activity?

- Answer :

- In vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Target Binding Studies : Molecular docking (AutoDock Vina) to predict interactions with thiazole-binding pockets in proteins .

Q. How to address discrepancies in biological activity data across studies?

- Answer :

- Batch Purity Analysis : Compare HPLC traces and HRMS data to rule out impurities influencing activity .

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times .

- Solvent Controls : Ensure DMSO concentrations <0.1% to avoid solvent-mediated cytotoxicity .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying yields for the same reaction?

- Answer :

- Side Reactions : Competing pathways (e.g., over-alkylation of thiazole) in polar solvents reduce yields .

- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., Pd/C) degrade if storage conditions are suboptimal .

- Table 2 : Yield variability across methods:

| Method | Catalyst | Yield Range (%) |

|---|---|---|

| Alkylation in DMF | K₂CO₃ | 60–75 |

| Coupling in THF | None | 40–55 |

| Metal-catalyzed reaction | Pd/C | 70–85 |

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed coupling for scalability (yields >80%) .

- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous structural confirmation .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings with orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.